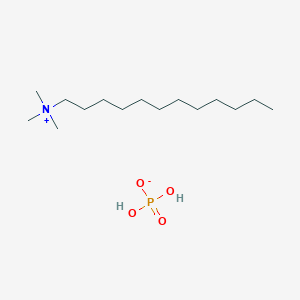
2,2'-(Octylazanediyl)bis(N-octylacetamide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(Octylazanediyl)bis(N-octylacetamide) is an organic compound with the molecular formula C24H48N2O2 It is a derivative of acetamide, featuring two octyl groups attached to the nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-(Octylazanediyl)bis(N-octylacetamide) typically involves the reaction of octylamine with acetic anhydride. The reaction proceeds under mild conditions, usually at room temperature, and requires a catalyst to facilitate the formation of the desired product. The reaction can be represented as follows:
[ \text{2 Octylamine} + \text{Acetic Anhydride} \rightarrow \text{2,2’-(Octylazanediyl)bis(N-octylacetamide)} + \text{Acetic Acid} ]
Industrial Production Methods: In an industrial setting, the production of 2,2’-(Octylazanediyl)bis(N-octylacetamide) involves large-scale reactors where the reactants are mixed in precise stoichiometric ratios. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product. The final product is then purified using techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation process may lead to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of primary amines.
Substitution: Nucleophilic substitution reactions can occur, where the acetamide groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic medium.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as halides, under basic or acidic conditions.
Major Products:
Oxidation: Corresponding carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,2’-(Octylazanediyl)bis(N-octylacetamide) has found applications in several scientific research areas:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biological systems, including as a ligand in coordination chemistry.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial agent.
Industry: Utilized in the formulation of specialty chemicals and materials, such as surfactants and lubricants.
Mécanisme D'action
The mechanism by which 2,2’-(Octylazanediyl)bis(N-octylacetamide) exerts its effects is primarily through its interaction with specific molecular targets. The compound can form hydrogen bonds and van der Waals interactions with various biomolecules, influencing their structure and function. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to specific physiological effects.
Comparaison Avec Des Composés Similaires
2,2’-(Hexylazanediyl)bis(N-hexylacetamide): Similar structure but with hexyl groups instead of octyl groups.
2,2’-(Decylazanediyl)bis(N-decylacetamide): Similar structure but with decyl groups instead of octyl groups.
Uniqueness: 2,2’-(Octylazanediyl)bis(N-octylacetamide) is unique due to its specific chain length, which imparts distinct physicochemical properties. The octyl groups provide a balance between hydrophobicity and hydrophilicity, making it suitable for various applications where such properties are desired.
Propriétés
Numéro CAS |
136557-66-9 |
|---|---|
Formule moléculaire |
C28H57N3O2 |
Poids moléculaire |
467.8 g/mol |
Nom IUPAC |
N-octyl-2-[octyl-[2-(octylamino)-2-oxoethyl]amino]acetamide |
InChI |
InChI=1S/C28H57N3O2/c1-4-7-10-13-16-19-22-29-27(32)25-31(24-21-18-15-12-9-6-3)26-28(33)30-23-20-17-14-11-8-5-2/h4-26H2,1-3H3,(H,29,32)(H,30,33) |
Clé InChI |
AXEZNFSLVBJZSH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCNC(=O)CN(CCCCCCCC)CC(=O)NCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![12H-[1]Benzopyrano[2,3-b]quinolin-12-one](/img/structure/B14283832.png)
![Tert-butyl 4-[1-[4-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]cyclohexyl]benzoate](/img/structure/B14283835.png)
![3-{4-[3-(2-Hydroxyphenyl)-3-oxoprop-1-en-1-yl]phenyl}prop-2-enoic acid](/img/structure/B14283839.png)

![4-Acetamido-N-[2-(hydroxymethyl)-6-methylphenyl]benzamide](/img/structure/B14283862.png)

![N-Hydroxy-4-[3-(hydroxyamino)-3-oxoprop-1-en-1-yl]benzamide](/img/structure/B14283874.png)


![Trimethyl{2-[4-(1-phenylethenyl)phenyl]ethoxy}silane](/img/structure/B14283894.png)


![1,1'-[(2,5-Dimethoxy-1,4-phenylene)di(ethene-2,1-diyl)]bis(3,4,5-trimethoxybenzene)](/img/structure/B14283920.png)
